2-(4-chlorophenoxy)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a dimethylamino group, and an acetamide moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 4-chlorophenoxyacetic acid: 4-chlorophenol is reacted with chloroacetic acid under basic conditions to form 4-chlorophenoxyacetic acid.
Synthesis of 3-(4-(dimethylamino)phenyl)propylamine: This intermediate is prepared by the reaction of 4-(dimethylamino)benzaldehyde with nitroethane, followed by reduction.
Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 3-(4-(dimethylamino)phenyl)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-(4-methylamino)phenyl)propyl)acetamide
- 2-(4-bromophenoxy)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide
- 2-(4-fluorophenoxy)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[4-(dimethylamino)phenyl]propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-22(2)17-9-5-15(6-10-17)4-3-13-21-19(23)14-24-18-11-7-16(20)8-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESXFWFQPMKLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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